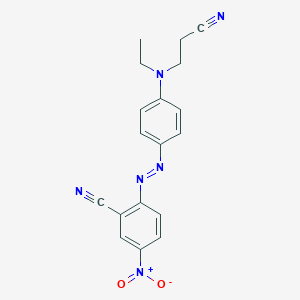

Disperse Red 73

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c1-2-23(11-3-10-19)16-6-4-15(5-7-16)21-22-18-9-8-17(24(25)26)12-14(18)13-20/h4-9,12H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEORVDCGZONWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044601 | |

| Record name | 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16889-10-4 | |

| Record name | 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16889-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fantagen-rubine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 73 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YM5L40XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Red 73 chemical structure and properties

An In-depth Technical Guide to Disperse Red 73

This compound is a synthetic organic compound classified as a monoazo dye.[1] It is widely utilized in the textile industry for dyeing synthetic fibers, particularly polyester (B1180765) and its blends, due to its vibrant bluish-red hue and good fastness properties.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and safety considerations for researchers, scientists, and professionals in drug development and chemical industries.

Chemical Identity and Structure

This compound is structurally characterized by an azo bridge linking a substituted nitrobenzonitrile and an N-alkylaniline moiety.

-

IUPAC Name: 2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile[4]

-

Synonyms: C.I. This compound, Disperse Rubine GFL, Disperse Red SE-GFL, Allilon Rubine FL

-

Chemical Class: Monoazo Dye

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a dark red powder or granular solid. It is insoluble in water but shows solubility in various organic solvents such as ethanol, acetone, and benzene.

| Property | Value | Source |

| CAS Number | 16889-10-4 | |

| Molecular Formula | C18H16N6O2 | |

| Molecular Weight | 348.36 g/mol | |

| Appearance | Dark red powder / Red grain | |

| Melting Point | 149-150 °C | |

| Boiling Point | 614.2 ± 55.0 °C (Predicted) | |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene |

Tinctorial and Application Properties

This compound is primarily used for dyeing polyester, acetate, triacetate, and nylon fibers. It yields a bright, bluish-red shade and is suitable for high-temperature dyeing methods. The optimal pH for the dyeing bath is in the slightly acidic range of 3 to 7. The dye is sensitive to alkali and can be hydrolyzed under alkaline conditions.

| Application Property | Details | Source |

| Suitable Fibers | Polyester, Polyester/Cotton Blends, Acetate, Triacetate, Nylon, Acrylic | |

| Dyeing Method | High Temperature, Thermosol, Printing | |

| Optimal Dyeing pH | 3 - 7 | |

| Light Fastness | Grade 6 (on a scale of 1-8) | |

| Washing Fastness | Grade 5 (on a scale of 1-5) | |

| Color Shade | Bright bluish-red |

Experimental Protocols

Manufacturing Process: Diazotization and Coupling

The synthesis of this compound is a standard two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 2-Cyano-4-nitroaniline

-

Preparation of Diazo Component: 2-Cyano-4-nitroaniline is suspended in an acidic medium, typically an aqueous solution of a strong mineral acid like sulfuric acid or hydrochloric acid.

-

Cooling: The suspension is cooled to a low temperature, usually between 0-5 °C, in an ice bath to ensure the stability of the resulting diazonium salt.

-

Addition of Diazotizing Agent: An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added slowly and portion-wise to the cooled suspension. The temperature is strictly maintained below 5 °C during this addition.

-

Reaction: The sodium nitrite reacts with the acidic medium to form nitrous acid (HNO₂), which then reacts with the primary aromatic amine (2-Cyano-4-nitroaniline) to form the corresponding diazonium salt. The reaction is monitored for completion, typically by testing for the absence of the starting amine and the presence of excess nitrous acid.

Step 2: Azo Coupling with N-ethyl-N-cyanoethylaniline

-

Preparation of Coupling Component: N-ethyl-N-cyanoethylaniline is dissolved or suspended in a suitable medium, often in the presence of an acid-binding agent to control the pH of the coupling reaction.

-

Coupling Reaction: The freshly prepared, cold diazonium salt solution from Step 1 is added slowly to the solution of the coupling component. The temperature is maintained at a low level (0-10 °C) to control the reaction rate and prevent decomposition of the diazonium salt.

-

pH Adjustment: The pH of the reaction mixture is carefully controlled, as the coupling reaction is pH-dependent. An appropriate pH (typically weakly acidic) is maintained to facilitate the electrophilic substitution reaction on the activated aromatic ring of the coupling component.

-

Product Isolation: Upon completion of the coupling reaction, the precipitated this compound dye is isolated from the reaction mixture by filtration.

-

Purification: The crude dye is washed thoroughly with water to remove residual acids, salts, and unreacted starting materials. It may be further purified by recrystallization from a suitable solvent if required.

-

Drying: The final product is dried under controlled temperature conditions to yield the this compound dye as a powder.

Safety and Ecotoxicity

This compound requires careful handling as it may cause skin and eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this chemical. Adequate ventilation is necessary to avoid the formation and inhalation of dust.

Studies have investigated its environmental fate and toxicological profile, indicating that it can be mutagenic in some tests and may pose risks to aquatic organisms. Research has focused on its degradation, with findings that enzymes from E. coli can bleach the dye, producing potentially harmful amines like 4-Nitroaniline.

| Toxicity Data | Value | Species | Source |

| LD50 (Intraperitoneal) | >200 mg/kg | Rat | |

| LC50 (48h) | 110 mg/L | Daphnia magna |

Mandatory Visualization

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway of this compound via diazotization and azo coupling.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 3. China this compound Manufacturers Suppliers Factory - this compound Price - WINCHEM [pigment-dye.com]

- 4. 2-(2-(4-((2-Cyanoethyl)ethylamino)phenyl)diazenyl)-5-nitrobenzonitrile | C18H16N6O2 | CID 85627 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Disperse Red 73 via Diazo Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. Disperse Red 73 (C.I. 11116), a monoazo dye widely used in the textile industry. The synthesis is primarily achieved through a classic diazo coupling reaction, a cornerstone of azo dye chemistry. This document details the underlying chemical principles, provides a representative experimental protocol, and presents relevant quantitative data for researchers.

Chemical Principles: The Diazo Coupling Reaction

The synthesis of this compound is a two-step process involving diazotization followed by azo coupling.[1][2]

1.1 Diazotization Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] In this synthesis, the starting amine is 2-cyano-4-nitroaniline. The reaction is conducted in a cold, acidic solution (typically 0-5 °C) with a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid.[4][5] The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

The primary aromatic amine attacks the nitrosonium ion (NO⁺) generated from the protonation of nitrous acid, leading to the formation of an N-nitrosamine. Following tautomerization and loss of a water molecule, the stable diazonium ion is formed.

1.2 Azo Coupling The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling component. For this compound, the coupling component is N-ethyl-N-cyanoethylaniline. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position to the activating group, to form the characteristic azo (-N=N-) linkage.

Experimental Protocol: Synthesis of this compound

The following is a detailed, representative methodology for the synthesis of this compound based on established protocols for analogous azo dye syntheses.

2.1 Materials and Reagents

-

2-cyano-4-nitroaniline

-

N-ethyl-N-cyanoethylaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Urea (B33335) or Sulfamic Acid

-

Sodium Acetate (B1210297) (optional, for pH adjustment)

-

Ice

-

Methanol or Ethanol (for recrystallization)

-

Distilled Water

2.2 Step 1: Diazotization of 2-cyano-4-nitroaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of concentrated sulfuric acid in water. For example, slowly add a calculated molar equivalent of sulfuric acid to a volume of water.

-

Cool the acid solution to 0-5 °C in an ice-salt bath.

-

Slowly add one molar equivalent of finely powdered 2-cyano-4-nitroaniline to the cold acid solution while stirring vigorously. Maintain the temperature below 5 °C. Stir until a fine, uniform suspension is obtained.

-

In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.05 equivalents) in cold distilled water.

-

Add the sodium nitrite solution dropwise to the amine suspension over 30-60 minutes. The temperature must be strictly maintained at 0-5 °C throughout the addition to prevent decomposition of the diazonium salt and unwanted side reactions.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea or sulfamic acid to quench it until the test is negative. The resulting solution contains the 2-cyano-4-nitrobenzenediazonium salt.

2.3 Step 2: Azo Coupling Reaction

-

In a separate beaker, dissolve one molar equivalent of the coupling component, N-ethyl-N-cyanoethylaniline, in glacial acetic acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the solution of the coupling component with vigorous stirring.

-

The coupling reaction is typically rapid, indicated by the formation of a deeply colored precipitate (the azo dye).

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion. The pH may be adjusted with sodium acetate to optimize the coupling rate if necessary.

2.4 Step 3: Isolation and Purification

-

Isolate the crude this compound dye by vacuum filtration.

-

Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and colorless to remove any residual acid and unreacted salts.

-

Dry the crude product in a vacuum oven at a low temperature (e.g., 50-60 °C).

-

For further purification, recrystallize the crude dye from a suitable solvent such as ethanol, methanol, or an acetic acid/water mixture.

-

Filter the hot solution to remove any insoluble impurities, allow the filtrate to cool slowly to form crystals, and then isolate the purified crystals by filtration.

-

Dry the purified this compound product.

Data Presentation

Quantitative data for this compound and analogous syntheses are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| C.I. Name | This compound | |

| C.I. Number | 11116 | |

| CAS Number | 16889-10-4 | |

| Molecular Formula | C₁₈H₁₆N₆O₂ | |

| Molecular Weight | 348.36 g/mol | |

| Appearance | Dark red powder / Red grain |

| Solubility | Soluble in ethanol, acetone, benzene (B151609) | |

Table 2: Fastness Properties of this compound

| Fastness Test | Rating | Scale | Reference(s) |

|---|---|---|---|

| Light (Xenon) | 6 | 1 to 8 | |

| Washing | 4-5 | 1 to 5 | |

| Sublimation | 4 | 1 to 5 | |

| Rubbing (Wet) | 4-5 | 1 to 5 | |

| Rubbing (Dry) | 4-5 | 1 to 5 |

Note: A higher rating indicates better fastness.

Table 3: Reported Yields for Analogous Azo Dye Syntheses

| Amine & Coupling Agent | Yield (%) | Notes | Reference(s) |

|---|---|---|---|

| p-Chloroaniline & 2-Naphthol | 93 (Crude), 84 (Recrystallized) | Diazotization with NO/air/HNO₃ & H₂SO₄ | |

| p-Nitroaniline & 2-Naphthol | 93 (Crude), 83 (Recrystallized) | Diazotization with NO/air/HNO₃ & H₂SO₄ | |

| o-Nitroaniline & 2-Naphthol | 90 (Crude), 84 (Recrystallized) | Diazotization with NO/air/HNO₃ & H₂SO₄ | |

| 4-Nitroaniline & N,N-diethylaniline | 91 | Synthesis in supercritical CO₂ | |

| 3-Chloroaniline & 2,4-Dihydroxybenzophenone | 100 | Specific molar ratios (1:2, 1:3, 3:1) |

Note: These yields provide a general expectation for the synthesis of this compound, which can vary based on specific reaction conditions and purification methods.

Visualizations: Workflow and Reaction Mechanism

4.1 Experimental Workflow The overall experimental procedure for synthesizing this compound can be visualized as a sequential workflow.

Caption: A step-by-step workflow for the synthesis of this compound.

4.2 Reaction Mechanism The core of the synthesis is the electrophilic aromatic substitution reaction between the diazonium salt and the coupling component.

Caption: The two-stage reaction mechanism for synthesizing this compound.

References

- 1. This compound | 16889-10-4 | Benchchem [benchchem.com]

- 2. China this compound Manufacturers Suppliers Factory - this compound Price - WINCHEM [pigment-dye.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. ftstjournal.com [ftstjournal.com]

- 5. Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and weight of Disperse Red 73

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Disperse Red 73, a monoazo dye used in the textile industry. This document outlines its molecular formula, weight, and a simplified representation of its manufacturing process.

Physicochemical Data of this compound

The fundamental molecular properties of this compound are summarized below. This data is essential for researchers working on dye chemistry, analytical method development, and toxicological assessments.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₁₆N₆O₂ | [1][2][3][4][5] |

| Molecular Weight | 348.36 g/mol | |

| CAS Registry Number | 16889-10-4 | |

| Chemical Class | Single Azo Dye |

Manufacturing Process Workflow

The synthesis of this compound involves a diazo coupling reaction. The following diagram illustrates the logical relationship between the reactants to form the final product.

Caption: Manufacturing workflow for this compound.

The manufacturing process involves the diazotization of 2-Cyano-4-nitroaniline, which is then coupled with N-ethyl-N-cyanoethylaniline to yield the final this compound dye.

Experimental Considerations

While detailed experimental protocols are proprietary and vary by manufacturer, the identification and characterization of this compound and similar dyes typically involve techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) to confirm the chemical structure.

Properties and Applications

This compound appears as a dark red powder and is soluble in ethanol, acetone, and benzene. It is primarily used for dyeing polyester (B1180765) and its blended fabrics. It can also be used for dyeing acetate, triacetate, nylon, and acrylic fibers. The dyeing process is suitable for a pH range of 3 to 7. It is noted for good fastness and is suitable for various dyeing methods, including direct and discharge printing.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. 16889-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. China this compound Manufacturers Suppliers Factory - this compound Price - WINCHEM [pigment-dye.com]

- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 5. 2-(2-(4-((2-Cyanoethyl)ethylamino)phenyl)diazenyl)-5-nitrobenzonitrile | C18H16N6O2 | CID 85627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to the Physicochemical Properties of Disperse Red 73 (CAS No. 16889-10-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Disperse Red 73, a monoazo dye identified by CAS number 16889-10-4. The document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. It includes a summary of its key physicochemical data, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis. Additionally, this guide touches upon the toxicological aspects of this compound, providing a conceptual pathway for the metabolic activation of azo dyes. All quantitative data is presented in a structured tabular format for ease of reference and comparison.

Physicochemical Data

This compound is a synthetic dye used in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1] Its chemical and physical properties are summarized in the tables below. It is important to note that some reported values are predicted and may vary between different sources.

Table 1: General and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 16889-10-4 | [2][3] |

| Systematic Name | 2-[(E)-{4-[(2-cyanoethyl)(ethyl)amino]phenyl}diazenyl]-5-nitrobenzonitrile | N/A |

| Molecular Formula | C₁₈H₁₆N₆O₂ | [2][3] |

| Molecular Weight | 348.36 g/mol | |

| Appearance | Dark red powder |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 149-150 °C | |

| Boiling Point | 614.2 °C at 760 mmHg (Predicted) | |

| Density | 1.22 g/cm³ (Predicted) | |

| Vapor Pressure | 5.08 x 10⁻¹⁵ mmHg at 25°C | N/A |

| Solubility | Soluble in ethanol, acetone, and benzene. Low solubility in water. | |

| LogP (Octanol-Water Partition Coefficient) | 3.67 - 5.16 | N/A |

| pKa | 2.13 ± 0.50 (Predicted) |

Experimental Protocols

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A common method for its determination is the capillary tube method using a melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered dry sample (this compound) is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer or a temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Solubility Determination

The solubility of a compound in various solvents is determined to understand its behavior in different media. A general protocol for determining solubility by visual inspection is as follows.

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) are selected for the test.

-

Sample Preparation: A pre-weighed amount of this compound is added to a known volume of the solvent in a clear vial or test tube at a controlled temperature (e.g., 25 °C).

-

Mixing and Observation: The mixture is agitated (e.g., vortexed or sonicated) for a specified period to facilitate dissolution. The solution is then visually inspected against a contrasting background to check for any undissolved particles.

-

Quantification (Optional): If a quantitative measure is needed, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a critical parameter in assessing its environmental fate and biological activity. The shake-flask method is a standard experimental protocol.

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in the aqueous or octanol (B41247) phase. This solution is then mixed with the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the octanol and aqueous layers are clearly separated.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis Workflow

The industrial synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with a coupling agent.

References

An In-depth Technical Guide to the Solubility of Disperse Red 73 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Red 73 in organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on providing a robust experimental framework for determining its solubility, alongside representative qualitative and quantitative data for structurally similar disperse dyes to guide formulation and research efforts.

Introduction to this compound

This compound, identified by its CAS number 16889-10-4, is a monoazo dye characterized by its vibrant red hue. Its chemical structure, C₁₈H₁₆N₆O₂, contributes to its low aqueous solubility and affinity for hydrophobic environments, making it suitable for dyeing synthetic fibers like polyester. Understanding its solubility in various organic solvents is critical for a range of applications beyond textiles, including ink formulations, polymer coloration, and as a model compound in material science and drug delivery research.

Chemical Structure of this compound:

Solubility of Disperse Dyes: A Representative Overview

Quantitative solubility data for this compound in common organic solvents is not extensively documented. However, qualitative assessments indicate its solubility in solvents such as ethanol, acetone, and benzene.[1][2] To provide a comparative reference, the following table summarizes the solubility information for this compound and other structurally related red disperse dyes. It is important to note that the quantitative values are representative and should be experimentally verified for specific applications.

| Dye Name | C.I. Name | CAS Number | Molecular Formula | Acetone | Ethanol | Dimethylformamide (DMF) | Chloroform |

| This compound | 11116 | 16889-10-4 | C₁₈H₁₆N₆O₂ | Soluble[1][2] | Soluble[1] | Expected to be Soluble | Expected to be Soluble |

| Disperse Red 1 | 11110 | 2872-52-8 | C₁₆H₁₈N₄O₃ | Soluble | Soluble | Expected to be Soluble | Expected to be Soluble |

| Disperse Red 13 | 11115 | 3180-81-2 | C₁₆H₁₇ClN₄O₃ | High Solubility | High Solubility | Expected to be Soluble | Soluble |

| Disperse Red 60 | 60756 | 17418-58-5 | C₂₀H₁₃NO₄ | Soluble (in 50% acetone) | Very Slightly Soluble | Expected to be Soluble | Soluble |

Experimental Protocol for Determining Solubility

The following section details a robust and widely accepted methodology for the quantitative determination of the solubility of this compound in organic solvents. The protocol is based on the equilibrium shake-flask method followed by UV-Vis spectrophotometric analysis.

Materials and Equipment

-

This compound (analytical standard)

-

Organic solvents of interest (e.g., acetone, ethanol, DMF, chloroform), HPLC grade

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass flasks

-

Thermostatic shaker or orbital incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, depending on the solvent's UV cutoff)

Methodology

Step 1: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Serial Dilutions: Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).

-

Determine Maximum Absorbance Wavelength (λmax): Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits maximum absorbance.

-

Generate Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good calibration curve should have an R² value ≥ 0.99.

-

Step 2: Preparation of Saturated Solution (Shake-Flask Method)

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that the solution reaches saturation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study to determine the time to reach equilibrium is recommended.

-

After agitation, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

Step 3: Sample Analysis

-

Carefully withdraw a sample from the supernatant of the saturated solution using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted saturated solution at the λmax.

Step 4: Calculation of Solubility

-

Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent. The solubility is typically expressed in g/L or mg/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

A Technical Guide to the Spectroscopic Analysis of Disperse Red 73

Audience: Researchers, scientists, and drug development professionals

This technical guide offers a comprehensive overview of the spectroscopic analysis of C.I. Disperse Red 73 (CAS: 16889-10-4), a monoazo dye utilized in the textile industry.[1] The focus is on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, two pivotal techniques for the characterization, identification, and quality control of this compound. This document provides detailed experimental protocols, data interpretation guidelines, and a clear visualization of the dye's chemical structure and analytical workflows.

Chemical Profile of this compound

This compound, with the chemical formula C₁₈H₁₆N₆O₂, is a synthetic dye belonging to the single azo class.[1][2] It is manufactured by the diazo coupling of 2-Cyano-4-nitroaniline with N-ethyl-N-cyanoethylaniline.[1][3] As a disperse dye, it possesses low solubility in water and is primarily used for dyeing hydrophobic fibers such as polyester.[3][4] Its molecular weight is 348.36 g/mol .[1][2]

Caption: Chemical Structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For dyes like this compound, this technique is fundamental for determining the concentration in solutions via the Beer-Lambert law and for characterizing the electronic transitions within the chromophore. The color of the dye is a direct result of its absorption in the visible region of the spectrum. The azo chromophore (-N=N-) and associated aromatic systems are responsible for the strong π → π* transitions that give this compound its characteristic color.

-

Solvent Selection: Choose a suitable solvent in which this compound is soluble, such as ethanol, acetone, or methanol.[1][3] The solvent must be transparent in the wavelength range of interest.

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the selected solvent in a volumetric flask to create a concentrated stock solution.

-

Preparation of Standard Solutions: Perform a series of dilutions from the stock solution to prepare several standard solutions of known, decreasing concentrations.[5][6]

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.[7]

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[8][9]

-

Sample Measurement: Starting with the least concentrated standard, rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 300-700 nm).[7]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Record the absorbance value at λmax for each standard solution.

-

Calibration Curve: Plot a graph of absorbance at λmax versus the concentration of the standard solutions. The resulting calibration curve should be linear and can be used to determine the concentration of unknown samples.

While specific experimental data for this compound is not available in the cited literature, the table below outlines the expected data structure. Azo dyes of this type typically exhibit high molar absorptivity.[10]

| Parameter | Expected Value/Range | Description |

| λmax (nm) | 450 - 550 nm (estimated) | Wavelength of maximum absorbance, corresponding to the principal π → π* electronic transition in the visible region. The exact value depends on the solvent. |

| Molar Absorptivity (ε) | > 25,000 L mol⁻¹ cm⁻¹ | A measure of how strongly the molecule absorbs light at λmax. Azo dyes are known for their high ε values.[10] |

| Color in Solution | Red to Bluish-Red | The observed color is complementary to the color of light absorbed. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, FTIR is used to confirm the presence of key structural components like nitrile, nitro, azo, and aromatic groups.

A common method for analyzing solid dye samples is the Potassium Bromide (KBr) pellet technique.[11][12]

-

Sample Preparation: Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[11]

-

Mixing: Add approximately 100-200 mg of dry, IR-grade KBr powder to the ground sample and mix thoroughly to ensure a homogenous mixture.[11]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[12]

-

Background Spectrum: Place the FTIR spectrometer in sample mode and run a background scan without any sample in the beam path. This records the spectral contributions from atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.[13]

-

Sample Spectrum: Mount the KBr pellet in the sample holder in the spectrometer's sample compartment.

-

Data Collection: Collect the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Alternatively, the Attenuated Total Reflectance (ATR) method can be used, which requires minimal sample preparation. The solid sample is simply placed directly onto the ATR crystal and pressure is applied to ensure good contact.[11]

The following table summarizes the expected characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3100 - 3000 | Aromatic C-H | Stretching |

| ~2975 - 2850 | Alkyl C-H | Stretching |

| ~2230 - 2210 | Nitrile (C≡N) | Stretching |

| ~1600 - 1585 | Azo (-N=N-) | Stretching (often weak) |

| ~1550 - 1500 & 1350-1300 | Nitro (NO₂) | Asymmetric & Symmetric Stretching |

| ~1600, 1500, 1450 | Aromatic C=C | Ring Stretching |

| ~1250 - 1020 | Aryl C-N | Stretching |

Integrated Spectroscopic Workflow

The characterization of this compound involves a logical flow of spectroscopic techniques to determine its structure, purity, and concentration.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. 16889-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. China this compound Manufacturers Suppliers Factory - this compound Price - WINCHEM [pigment-dye.com]

- 4. benchchem.com [benchchem.com]

- 5. science.valenciacollege.edu [science.valenciacollege.edu]

- 6. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. webhost.bridgew.edu [webhost.bridgew.edu]

- 9. ursinus.edu [ursinus.edu]

- 10. aatcc.org [aatcc.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. mse.washington.edu [mse.washington.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Thermal Properties and Stability of Disperse Red 73

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73, also known by its Colour Index name C.I. 11116, is a monoazo disperse dye characterized by its bright red hue.[1] Its chemical formula is C18H16N6O2, with a molecular weight of 348.36 g/mol .[1] This dye is primarily used in the textile industry for dyeing synthetic fibers such as polyester, but its thermal behavior is of critical interest for ensuring the stability and quality of dyed materials, as well as for assessing its environmental and toxicological profile upon thermal degradation. This guide provides an in-depth overview of the thermal properties and stability of this compound, including detailed experimental protocols and a discussion of its thermal degradation pathway.

Thermal Properties

The thermal properties of disperse dyes are crucial for understanding their behavior during high-temperature dyeing processes and for predicting their long-term stability. The key thermal parameters are determined using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data Presentation

The thermal properties of a representative azo disperse dye are summarized in the tables below.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | 280 - 320 °C |

| Peak Decomposition Temperature (Tpeak) | 350 - 400 °C |

| Mass Loss at 600 °C | 50 - 70% |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value |

| Glass Transition Temperature (Tg) | 100 - 120 °C |

| Melting Temperature (Tm) | 200 - 230 °C |

Thermal Stability and Degradation Pathway

This compound, being an azo dye, is susceptible to thermal degradation, which involves the cleavage of the azo bond (-N=N-) and the breakdown of its aromatic structures. This degradation can be influenced by factors such as temperature, atmosphere (inert or oxidative), and the presence of other chemical agents.

The primary mechanism of thermal degradation for azo dyes begins with the homolytic cleavage of the C-N and N-N bonds of the azo group. This results in the formation of various smaller, volatile compounds.

Potential Thermal Degradation Products

The following table lists potential degradation products of this compound based on the general degradation pathways of azo dyes.

Table 3: Potential Thermal Degradation Products of this compound

| Product Name | Chemical Formula |

| Nitrogen | N2 |

| Aniline | C6H7N |

| Benzonitrile | C7H5N |

| Phenol | C6H6O |

| Various aromatic fragments | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (typically alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes to establish an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

-

Record the sample mass as a function of temperature.

-

The onset decomposition temperature is determined as the temperature at which significant mass loss begins, and the peak decomposition temperature is identified from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as glass transition (Tg) and melting (Tm) of this compound by measuring the heat flow into or out of the sample as a function of temperature.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and seal it hermetically.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating cycle under the same conditions as the first to observe the glass transition more clearly after erasing the sample's prior thermal history.

-

The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve, and the melting temperature (Tm) is determined as the peak temperature of the endothermic melting event.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

-

Procedure:

-

Place a small amount (approximately 0.1-0.5 mg) of the this compound sample into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is interfaced with the GC injector port.

-

Rapidly heat the sample to a pyrolysis temperature of 600 °C in an inert atmosphere (helium).

-

The resulting degradation products are swept into the GC column by the carrier gas.

-

Separate the degradation products in the GC column using a suitable temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

-

Detect and identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).

-

Mandatory Visualizations

Caption: General thermal degradation pathway of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

References

Toxicological Profile of Disperse Red 73 and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Red 73, a monoazo dye, is utilized in the textile industry for dyeing polyester (B1180765) fibers. While the parent dye exhibits moderate acute toxicity, significant toxicological concerns arise from its metabolic breakdown products, particularly aromatic amines. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound and its principal metabolites, 2-cyano-4-nitroaniline and N-(2-cyanoethyl)-N-ethylaniline. The document summarizes key quantitative toxicity data, details relevant experimental methodologies, and explores the potential mechanisms of toxicity, including genotoxicity and developmental effects. Particular emphasis is placed on the potent mutagenicity of the metabolite 2-cyano-4-nitroaniline, highlighting the need for thorough risk assessment of this dye.

Chemical Identity

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 16889-10-4 | C₁₈H₁₆N₆O₂ | 348.36 |

| Metabolite: 2-cyano-4-nitroaniline | 17420-30-3 | C₇H₅N₃O₂ | 163.13 |

| Metabolite: N-(2-cyanoethyl)-N-ethylaniline | 148-87-8 | C₁₁H₁₄N₂ | 174.24 |

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and its metabolites.

Table 2.1: Acute Toxicity Data

| Compound | Test Species | Route of Administration | Endpoint | Value | Reference |

| This compound | Rat | Intraperitoneal | LD₅₀ | 560 mg/kg | [1] |

| Metabolite: 2-cyano-4-nitroaniline | Rat | Oral | LD₅₀ | 3884 mg/kg | [2] |

| Metabolite: N-(2-cyanoethyl)-N-ethylaniline | Rat | Oral | LD₅₀ | 4840 mg/kg | [3] |

LD₅₀: The dose that is lethal to 50% of the tested population.

Table 2.2: Genotoxicity Data

| Compound | Test System | Endpoint | Result | Reference |

| Metabolite: 2-cyano-4-nitroaniline | Salmonella typhimurium (Ames test) | Gene mutation | Potent frameshift mutagen | [4] |

Table 2.3: Developmental Toxicity Data

| Compound | Test Species | Effect | Concentration | Reference |

| This compound | Danio rerio (Zebrafish) | Developmental abnormalities (non-inflation of the swim bladder, pericardial edema, scoliosis, abnormal yolk sac) | 0.125 mg/L | [5] |

Metabolic Pathway

The metabolism of this compound is a critical aspect of its toxicology, as it leads to the formation of more hazardous compounds. The primary metabolic route involves the reductive cleavage of the azo bond (-N=N-), a reaction that can be catalyzed by azoreductases present in the liver and gut microflora.

References

- 1. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Cyano-4-nitroaniline | CAS#:17420-30-3 | Chemsrc [chemsrc.com]

- 3. Analyses of the genotoxic and mutagenic potential of the products formed after the biotransformation of the azo dye Disperse Red 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of xenobiotic aryl hydrocarbon receptor ligands in dyeing wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

In-Depth Technical Guide to the Safety Data of Disperse Red 73

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 73, a monoazo dye utilized in the textile industry, presents a complex safety profile of interest to the scientific community. This technical guide provides a comprehensive overview of the available safety data for this compound (CAS No. 16889-10-4), with a focus on its physicochemical properties, toxicological profile, and ecotoxicological effects. The information is curated to support researchers, scientists, and drug development professionals in evaluating its potential biological interactions and safety implications. This document summarizes key quantitative data in structured tables, outlines experimental methodologies from pertinent studies, and visualizes relevant biological and experimental workflows using Graphviz diagrams.

Chemical and Physical Properties

This compound is a synthetic dye characterized by its dark red, powdered appearance.[1] It is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol, acetone, and benzene.[1][2] The primary CAS number for this compound is 16889-10-4, with 12270-46-1 also being associated with this compound.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 16889-10-4 | |

| Alternate CAS Number | 12270-46-1 | |

| Molecular Formula | C₁₈H₁₆N₆O₂ | |

| Molecular Weight | 348.36 g/mol | |

| Appearance | Dark red powder | |

| Melting Point | 149-150 °C | |

| Boiling Point | 614.2 °C at 760 mmHg | |

| Density | 1.22 g/cm³ | |

| Flash Point | 325.3 °C | |

| Vapor Pressure | 5.08E-15 mmHg at 25°C | |

| Solubility | Soluble in ethanol, acetone, and benzene |

Toxicological Profile

The toxicological profile of this compound indicates potential for acute toxicity, skin irritation, and mutagenicity.

Acute Toxicity

The primary quantitative measure of acute toxicity is the median lethal dose (LD50). For this compound, an LD50 has been established for intraperitoneal administration in rats.

| Route of Exposure | Species | LD50 | Observed Effects | Reference(s) |

| Intraperitoneal | Rat | 560 mg/kg | Behavioral excitement, muscle contraction |

Skin and Eye Irritation

According to the aggregated GHS information from notifications to the ECHA C&L Inventory, this compound is classified as a skin irritant.

Genotoxicity and Mutagenicity

There is substantial evidence to suggest that this compound possesses mutagenic properties. Studies utilizing the Ames test have demonstrated its ability to induce frameshift mutations in Salmonella typhimurium strains TA98 and TA100. The mutagenic potential of this compound is linked to its metabolic activation. Its components, 2-cyano-4-nitroaniline (CNNA) and 2,6-dicyano-4-nitroaniline (CNCNNA), are identified as potent frameshift mutagens. The bioactivation of these components is mediated by bacterial nitroreductase and acetyl CoA:arylamine N-acetyltransferase.

Ecotoxicological Profile

This compound has been shown to exert toxic effects on aquatic organisms. A study on zebrafish (Danio rerio) and Daphnia similis revealed that exposure to environmentally realistic concentrations of the dye can induce biochemical alterations, indicative of oxidative stress and neurotoxicity.

| Test Organism | Endpoint | Value | Exposure Duration | Reference(s) |

| Daphnia magna | LC50 | 110 mg/L | 48 hours | |

| Danio rerio (embryos) | NOAEC (neurotoxicity) | < 0.01 mg/L | 96 hours |

Experimental Protocol: Biochemical Biomarker Analysis in Zebrafish Embryos

The following is a summary of the experimental protocol used to assess the biochemical effects of this compound on zebrafish embryos, as inferred from available literature.

Test Organism: Zebrafish (Danio rerio) embryos.

Exposure: Embryos were exposed to various concentrations of this compound for 96 hours.

Biomarkers Assessed:

-

Total Glutathione: To evaluate non-enzymatic antioxidant defenses.

-

Glutathione S-transferase (GST) and Catalase (CAT) activities: To assess enzymatic antioxidant responses.

-

Lipid Peroxidation (LPO): As an indicator of oxidative damage.

-

Acetylcholinesterase (AChE) activity: As a biomarker for neurotoxicity.

-

Energy-related parameters (energy available and energy consumed): To evaluate metabolic disturbances.

Methodology:

-

Solution Preparation: Stock solutions of this compound were prepared and diluted to the final test concentrations.

-

Embryo Exposure: Healthy zebrafish embryos were placed in multi-well plates containing the test solutions or control medium.

-

Incubation: The plates were incubated for 96 hours under controlled conditions of temperature and light.

-

Biochemical Analyses: After the exposure period, embryos were collected, homogenized, and subjected to various spectrophotometric assays to determine the levels of the selected biomarkers. For instance, AChE activity was measured by the rate of thiocholine (B1204863) production from the substrate acetylthiocholine.

Key Finding: A notable increase in acetylcholinesterase (AChE) activity was observed in zebrafish embryos exposed to a concentration of 0.01 mg/L of this compound, suggesting a neurotoxic effect.

Globally Harmonized System (GHS) Classification

The GHS classification for this compound, as aggregated from notifications to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, indicates a potential for skin irritation. However, it is important to note that a significant number of notifiers reported the substance as not meeting the GHS hazard criteria.

Hazard Statement:

-

H315: Causes skin irritation.

Precautionary Statements:

-

A full set of precautionary statements is not consistently provided across all sources. Users should refer to the specific SDS provided by their supplier.

Signaling Pathways and Experimental Workflows

Proposed Genotoxicity Pathway

The genotoxicity of this compound is believed to be mediated through its metabolic activation to reactive intermediates that can form DNA adducts.

Caption: Proposed metabolic activation pathway of this compound leading to genotoxicity.

Zebrafish Ecotoxicity Experimental Workflow

The workflow for assessing the ecotoxicity of this compound using zebrafish embryos involves several key steps from exposure to data analysis.

References

In-depth Technical Guide: Photophysical Properties of Disperse Red 73

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Red 73 (C.I. 11116) is a monoazo dye with the chemical formula C₁₈H₁₆N₆O₂ and a molecular weight of 348.36 g/mol .[1] Its molecular structure is characterized by a 2-cyano-4-nitroaniline group linked through an azo bridge to an N-ethyl-N-cyanoethylaniline moiety.[1] Primarily used in the textile industry for imparting a vibrant red color to synthetic fibers like polyester, its photophysical characteristics are of significant interest for potential applications in other scientific and technological fields. The interaction of this compound with light is dictated by the electronic transitions within its extended π-conjugated system, which is influenced by the presence of both electron-donating and electron-withdrawing functional groups.

Molecular and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-((4-((2-cyano-4-nitrophenyl)diazenyl)phenyl)(ethyl)amino)propanenitrile | |

| CAS Number | 16889-10-4 | [1] |

| Molecular Formula | C₁₈H₁₆N₆O₂ | [1] |

| Molecular Weight | 348.36 g/mol | [1] |

| Appearance | Dark red powder | |

| Solubility | Soluble in ethanol (B145695), acetone, and benzene. |

Expected Photophysical Data

The photophysical properties of azo dyes are notably influenced by their chemical structure and the polarity of their environment. In the absence of specific experimental data for this compound, the following table provides estimated values based on structurally similar red azo disperse dyes.

| Photophysical Parameter | Expected Value/Range | Typical Solvent | Notes |

| Absorption Maximum (λmax) | 490 - 530 nm | Ethanol, Dichloromethane | This strong absorption band is attributed to a π → π* electronic transition within the azo chromophore. The exact position is subject to solvatochromic shifts. |

| Molar Extinction Coefficient (ε) | 35,000 - 55,000 M⁻¹cm⁻¹ | Ethanol, Dichloromethane | High molar extinction coefficients are characteristic of the intense color of azo dyes. |

| Emission Maximum (λem) | 590 - 660 nm | Ethanol, Dichloromethane | A large Stokes shift is anticipated. The fluorescence emission is generally weak. |

| Fluorescence Quantum Yield (ΦF) | < 0.01 | Ethanol | Azo dyes typically exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing. |

| Fluorescence Lifetime (τF) | 0.2 - 2.5 ns | Ethanol | The short fluorescence lifetime is a direct consequence of the low quantum yield and rapid non-radiative deactivation of the excited state. |

Experimental Protocols

The following sections describe the standard experimental procedures for the characterization of the photophysical properties of disperse dyes like this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: A concentrated stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., ethanol or dichloromethane). A series of dilutions are then made to achieve concentrations in the micromolar range (e.g., 1-20 µM).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.

-

Measurement: The absorbance spectra of the solutions are recorded over a wavelength range of 300-800 nm, using the pure solvent as a blank reference.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the peak of the absorption spectrum. The molar extinction coefficient (ε) is calculated from the slope of a Beer-Lambert plot (Absorbance vs. Concentration), where the path length of the cuvette is typically 1 cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λem).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: A calibrated spectrofluorometer is used.

-

Measurement: The sample is excited at its λmax. The emission spectrum is scanned over a wavelength range that is red-shifted from the excitation wavelength (e.g., 500-850 nm).

-

Data Analysis: The wavelength corresponding to the peak of the emission spectrum is identified as the emission maximum (λem).

Relative Fluorescence Quantum Yield Determination

Objective: To measure the fluorescence quantum yield (ΦF) relative to a known standard.

Methodology:

-

Standard Selection: A fluorescent standard with a well-documented quantum yield and spectral properties that overlap with the sample is chosen (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

-

Sample and Standard Preparation: Solutions of the sample and the standard are prepared in the same solvent. Their concentrations are adjusted to have similar and low absorbance values (< 0.1) at the same excitation wavelength.

-

Measurement: The absorption and emission spectra of both the sample and the standard are recorded under identical instrumental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: The quantum yield of the sample is calculated using the following equation:

ΦF (sample) = ΦF (std) × [ (Isample) / (Istd) ] × [ (Astd) / (Asample) ] × [ (nsample)² / (nstd)² ]

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τF) using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

-

Sample Preparation: A deoxygenated, dilute solution of this compound is prepared.

-

Instrumentation: A TCSPC instrument equipped with a pulsed light source (e.g., a picosecond diode laser), a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics is used.

-

Measurement: The instrument response function (IRF) is first measured using a scattering solution. The fluorescence decay of the sample is then recorded by exciting the sample with light pulses and timing the arrival of individual emitted photons.

-

Data Analysis: The fluorescence decay data is fitted to a multi-exponential decay model after deconvolution of the IRF. The intensity-weighted average lifetime is reported as the fluorescence lifetime (τF).

Visualized Experimental Workflows

Caption: Workflow for Absorption Spectroscopy.

Caption: Workflow for Relative Quantum Yield Measurement.

Caption: Workflow for Fluorescence Lifetime Measurement.

References

Electrochemical Behavior of Disperse Red 73: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of Disperse Red 73 (DR73), an azo dye of significant interest in various industrial applications and environmental research. This document details the fundamental principles of its electrochemical reduction and oxidation, summarizes key quantitative data from available literature, outlines experimental protocols for its analysis, and provides visual representations of its electrochemical degradation pathway and analytical workflow.

Introduction to the Electrochemical Activity of this compound

This compound, with the IUPAC name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile, is a monoazo dye characterized by the presence of an azo group (-N=N-), which serves as its primary chromophore and the main center for electrochemical activity. The electrochemical behavior of DR73 is of critical importance for several reasons, including the development of electrochemical sensors for its detection in environmental samples, the understanding of its degradation pathways for wastewater treatment, and the assessment of its potential toxicological implications due to the formation of aromatic amine byproducts upon reduction.

The electrochemical reduction of the azo bond is a key process, typically involving the transfer of electrons to cleave the -N=N- double bond. This process is often irreversible and can proceed through various mechanisms depending on the experimental conditions such as pH, electrode material, and the presence of catalysts. Similarly, the oxidation of this compound can occur, potentially targeting the amino groups or the aromatic rings, leading to the breakdown of the dye molecule.

Quantitative Electrochemical Data

Direct and specific quantitative electrochemical data for this compound is limited in publicly accessible literature. However, by examining studies on structurally similar azo dyes, we can infer representative electrochemical behavior. The following table summarizes typical electrochemical parameters observed for azo dyes, which can serve as a reference for designing and interpreting experiments with this compound.

| Parameter | Typical Value Range for Similar Azo Dyes | Notes |

| Reduction Peak Potential (Epc) | -0.4 V to -1.0 V vs. Ag/AgCl | Highly dependent on pH; shifts to more negative potentials with increasing pH. |

| Oxidation Peak Potential (Epa) | +0.8 V to +1.5 V vs. Ag/AgCl | Can be irreversible; may correspond to the oxidation of amino or hydroxyl groups. |

| Number of Electrons Transferred (n) | 2 to 4 for the azo group reduction | Typically a two-electron, two-proton process to form a hydrazo intermediate, followed by another two-electron, two-proton step for cleavage. |

| Diffusion Coefficient (D) | 10⁻⁵ to 10⁻⁶ cm²/s | Influenced by the solvent viscosity and molecular size. |

Note: The values presented above are indicative and may vary significantly for this compound based on the specific experimental conditions. It is crucial to perform dedicated electrochemical studies on this compound to obtain precise quantitative data.

Experimental Protocols

This section outlines a general experimental protocol for studying the electrochemical behavior of this compound using cyclic voltammetry (CV), a fundamental and widely used electroanalytical technique.

Materials and Reagents

-

This compound (analytical standard)

-

Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS), Britton-Robinson buffer, or an organic solvent with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). The choice of electrolyte will depend on the solubility of the dye and the desired pH range.

-

Working Electrode: Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) electrode, or a Dropping Mercury Electrode (DME).

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.

-

Solvents: High-purity water, acetonitrile, or dimethylformamide, depending on the solubility of the dye.

-

Polishing materials for GCE: Alumina (B75360) slurry (e.g., 0.3 and 0.05 µm) and polishing pads.

Instrumentation

-

A computer-controlled potentiostat/galvanostat capable of performing cyclic voltammetry.

Electrode Preparation (for Glassy Carbon Electrode)

-

Mechanical Polishing: Polish the GCE surface with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 0.3 µm) and finishing with a smaller one (e.g., 0.05 µm) to obtain a mirror-like finish.

-

Sonication: Sonicate the polished electrode in high-purity water and then in ethanol (B145695) for several minutes to remove any adhered alumina particles.

-

Drying: Dry the electrode under a stream of nitrogen gas.

-

Electrochemical Pre-treatment (Optional but Recommended): An electrochemical pre-treatment, such as applying a potential of +1.5 V for 15 seconds in a solution of potassium dichromate in nitric acid, can be performed to generate carboxylic groups on the GCE surface, which can enhance the electrochemical response.

Experimental Procedure for Cyclic Voltammetry

-

Prepare the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to the desired concentration.

-

Prepare the Analyte Solution: Prepare a stock solution of this compound in a suitable solvent. Then, add a specific volume of the stock solution to the electrochemical cell containing the supporting electrolyte to achieve the desired final concentration.

-

Deoxygenate the Solution: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Set up the Electrochemical Cell: Assemble the three-electrode system in the electrochemical cell, ensuring the working electrode is properly immersed in the solution.

-

Perform Cyclic Voltammetry:

-

Set the potential window to a range where the reduction and/or oxidation of this compound is expected (e.g., from +1.5 V to -1.5 V vs. Ag/AgCl).

-

Set the scan rate (e.g., 50 mV/s).

-

Record the cyclic voltammogram.

-

-

Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Epc, Epa) and peak currents (ipc, ipa). Investigate the effect of varying the scan rate and pH to gain insights into the reaction mechanism (e.g., diffusion-controlled vs. adsorption-controlled processes).

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate the logical workflow of a typical electrochemical experiment and a proposed pathway for the electrochemical degradation of this compound.

Caption: Experimental workflow for the electrochemical analysis of this compound.

Caption: Proposed electrochemical degradation pathway of this compound.

Electrochemical Degradation Mechanism

The electrochemical degradation of this compound can proceed through two primary pathways: reductive cleavage and oxidative degradation.

Reductive Pathway: The most common electrochemical process for azo dyes is the irreversible reduction of the azo bond. This typically occurs in a two-step mechanism. First, the azo group accepts two electrons and two protons to form a less colored hydrazo intermediate (-NH-NH-). This intermediate is often unstable and undergoes a further two-electron, two-proton reduction, leading to the cleavage of the N-N single bond. This cleavage results in the formation of two different aromatic amines. The formation of these aromatic amines is a significant concern from an environmental and toxicological perspective, as many are known to be carcinogenic.

Oxidative Pathway: The oxidative degradation of this compound can be more complex. It can be initiated by direct electron transfer at the anode at high positive potentials or, more commonly, through indirect oxidation by electrochemically generated reactive oxygen species, such as hydroxyl radicals (•OH). Theoretical studies, based on density functional theory (DFT), suggest that the degradation of this compound initiated by hydroxyl radicals is more likely to occur at the azo (-N=N-) site. This attack can lead to the fragmentation of the dye molecule into smaller organic molecules, which can be further oxidized, ideally to complete mineralization (CO₂, H₂O, and inorganic ions).

Conclusion

The electrochemical behavior of this compound is a rich and important area of study with implications for environmental monitoring, wastewater treatment, and toxicology. While direct quantitative data for this specific dye remains sparse in the literature, the general principles of azo dye electrochemistry provide a solid framework for its investigation. The primary electrochemical processes involve the reductive cleavage of the azo bond, leading to the formation of aromatic amines, and oxidative degradation, which can break down the molecule into smaller, less harmful compounds. Further experimental research is needed to fully elucidate the precise electrochemical parameters and reaction mechanisms for this compound under various conditions. The protocols and pathways outlined in this guide provide a foundation for such future investigations.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of C.I. Disperse Red 73

Introduction

Disperse Red 73 (C.I. 11116) is a single azo disperse dye used for dyeing hydrophobic fibers such as polyester (B1180765) and cellulose (B213188) acetate.[1][2] Its chemical formula is C18H16N6O2, and it has a molecular weight of 348.36 g/mol .[2][3] Given its use in consumer products, a reliable and accurate analytical method is essential for quality control, regulatory compliance, and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of synthetic dyes due to its high resolution, sensitivity, and specificity.[1] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with a Photodiode Array (PDA) detector.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a non-polar C18 stationary phase with a polar mobile phase consisting of a gradient of acetonitrile (B52724) and water. The analyte is detected by a PDA detector, which allows for spectral analysis and quantification at the maximum absorbance wavelength of this compound.

Experimental Protocols

Instrumentation and Materials

-